![molecular formula C15H11ClF3N3O4 B1471031 N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-4-nitrobenzamide CAS No. 1610047-56-7](/img/structure/B1471031.png)
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-4-nitrobenzamide
説明
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-4-nitrobenzamide, also known as Compound A, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in preclinical studies.
科学的研究の応用
Stability and Degradation
Nitisinone, a related compound, has been extensively studied for its stability and degradation pathways using LC-MS/MS methods. These studies reveal that the stability of nitisinone increases with the pH of the solution and identifies major degradation products that are stable under various conditions. This research contributes to a better understanding of the compound's properties and potential risks and benefits of its medical application (Barchańska et al., 2019).
Synthetic Applications
The synthesis and application of heterocyclic N-oxide molecules, including pyridine derivatives, highlight their importance in organic synthesis, catalysis, and drug development. These compounds have been utilized in forming metal complexes, designing catalysts, and in medicinal applications for their anticancer, antibacterial, and anti-inflammatory properties. This area of research shows the potential of such compounds in advancing chemistry and drug development (Li et al., 2019).
Photochromic Properties
Research on ortho-nitrobenzylpyridines has provided insights into their photochromic activities. These compounds serve as models for studying photoreactions of nitro-based caged compounds and have potential applications in photon-based electronics. Understanding their reaction mechanisms and properties can lead to advancements in materials science and electronics (Naumov, 2006).
Environmental Impact
Studies on nitrosamines, including NDMA, in water technology have raised concerns about their presence as disinfection by-products and their potential health risks. Research focuses on their occurrence, formation mechanisms, and removal methods in water treatment processes. Understanding these aspects is crucial for ensuring water safety and addressing environmental health concerns (Nawrocki & Andrzejewski, 2011).
Nitrous Oxide Emissions
Nitrifier denitrification research indicates its significant contribution to nitrous oxide emissions, particularly in agricultural soils. This process, involving the oxidation of ammonia to nitrite followed by reduction to nitrous oxide, highlights the environmental impact of fertilizer use. Identifying controlling factors and conditions favoring this pathway can inform strategies to reduce greenhouse gas emissions (Wrage et al., 2001).
生化学分析
Biochemical Properties
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-4-nitrobenzamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is succinate dehydrogenase, a key component of the mitochondrial respiratory chain. By inhibiting succinate dehydrogenase, this compound disrupts the electron transport chain, leading to a decrease in cellular respiration and energy production . Additionally, this compound may interact with other proteins and biomolecules involved in cellular metabolism, further influencing biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, this compound has been shown to induce apoptosis by disrupting mitochondrial function and triggering cell death pathways. It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. Furthermore, this compound can alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of succinate dehydrogenase, inhibiting its activity and preventing the oxidation of succinate to fumarate. This inhibition disrupts the electron transport chain and reduces ATP production, leading to cellular energy deficits. Additionally, this compound may modulate the activity of other enzymes and proteins involved in cellular signaling and metabolism, further contributing to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound can lead to sustained inhibition of succinate dehydrogenase and other metabolic enzymes, resulting in prolonged disruptions in cellular respiration and energy production .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with succinate dehydrogenase. By inhibiting this enzyme, the compound disrupts the tricarboxylic acid cycle and electron transport chain, leading to alterations in metabolic flux and metabolite levels. Additionally, this compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its efficacy and specificity in biochemical reactions .
特性
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3O4/c16-12-7-10(15(17,18)19)8-21-14(12)26-6-5-20-13(23)9-1-3-11(4-2-9)22(24)25/h1-4,7-8H,5-6H2,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADVHLMHOXFXSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCOC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


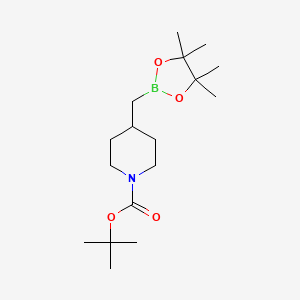
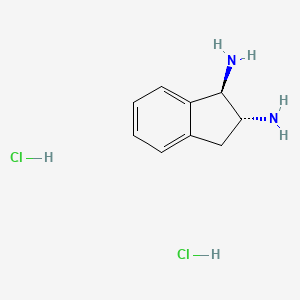
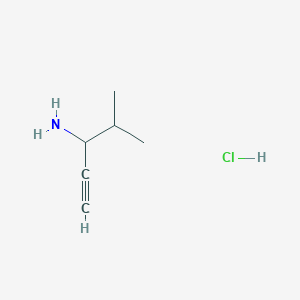

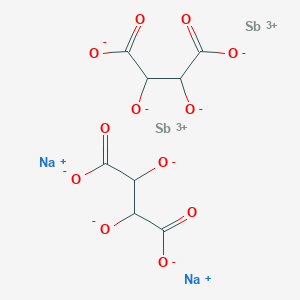
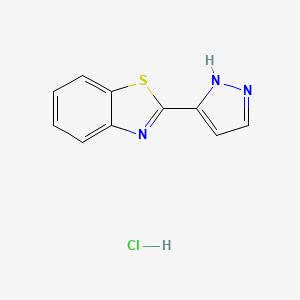
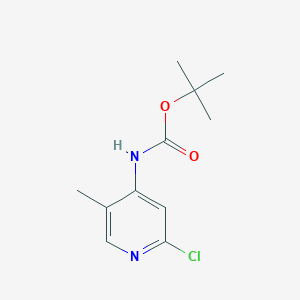

![7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1470964.png)

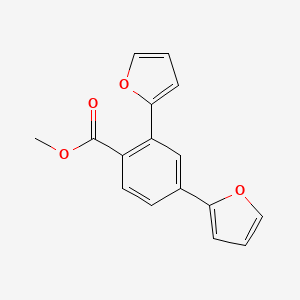

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine](/img/structure/B1470969.png)
![7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1470971.png)
